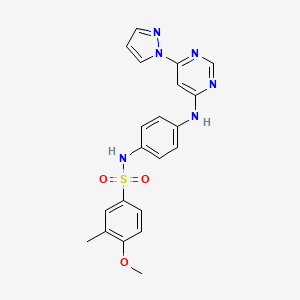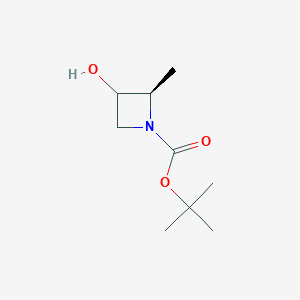![molecular formula C19H19N3O5S B2714647 N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan CAS No. 85979-07-3](/img/structure/B2714647.png)
N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[4-(acetylamino)phenyl]sulfonyl}acetamide” and “N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide” are chemical compounds with the molecular formula C14H14N2O3S . They are also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide .
Molecular Structure Analysis
The molecular structure of these compounds can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The molecular weight of “N-{[4-(acetylamino)phenyl]sulfonyl}acetamide” and “N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide” is 290.338 .Wissenschaftliche Forschungsanwendungen
Tryptophan Metabolism and Pharmaceutical Applications
L-Tryptophan's metabolism involves complex pathways resulting in bioactive molecules with diverse physiological roles. Enzymes involved in L-tryptophan metabolism, their metabolites, or receptors represent potential therapeutic targets for neurological, metabolic, psychiatric, and gastrointestinal disorders. Understanding these pathways can lead to pharmacological developments targeting L-tryptophan metabolism for therapeutic interventions (Modoux et al., 2020).
Nutritional and Health Benefits
Tryptophan is crucial for protein biosynthesis and is metabolized into several bioactive metabolites, including serotonin, melatonin, and niacin, influencing various health aspects. Research on tryptophan's nutritional value and its potential therapeutic applications for conditions such as depression, cardiovascular diseases, and sleep disorders highlights its importance in diet and medical treatments (Friedman, 2018).
Antioxidant Properties
Studies on the reaction of L-tryptophan with naturally occurring phenolic aldehydes to produce phenolic tetrahydro-beta-carboline alkaloids reveal its antioxidant capabilities. These compounds exhibit significant free radical scavenging and antioxidant properties, suggesting potential applications in food preservation and health supplements for their antioxidant benefits (Herraiz et al., 2003).
Amino Acid Biosynthesis in Plants
In plants, L-tryptophan serves as a precursor for numerous natural products, including pigments, alkaloids, hormones, and cell wall components. The aromatic amino acids derived from the shikimate pathway, to which L-tryptophan belongs, are essential for plant growth and development. This highlights the potential of L-tryptophan and its derivatives in agricultural biotechnology for enhancing plant resistance and productivity (Maeda & Dudareva, 2012).
Protein Folding and Stabilization
Non-detergent sulfobetaines (NDSBs), which interact with L-tryptophan residues in proteins, facilitate protein folding and stabilization. This has implications in biotechnology and pharmaceutical manufacturing, where efficient protein folding is critical for producing functional proteins (Vuillard et al., 1998).
Eigenschaften
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(23)21-14-6-8-15(9-7-14)28(26,27)22-18(19(24)25)10-13-11-20-17-5-3-2-4-16(13)17/h2-9,11,18,20,22H,10H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSSSBJFSDMCJE-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)
![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)


![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2714574.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)
![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2714585.png)